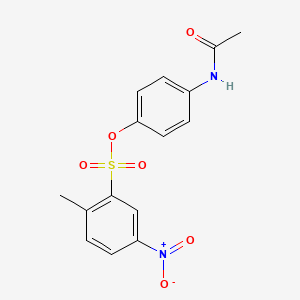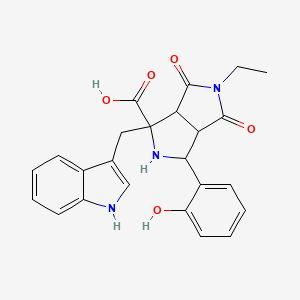![molecular formula C13H15F3N4 B7538048 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7538048.png)
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which has been shown to cause Parkinson's disease-like symptoms in humans and animals.
Wirkmechanismus
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain in mitochondria. By inhibiting complex I, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This can ultimately lead to the death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine has been shown to cause a range of biochemical and physiological effects, including oxidative stress, inflammation, and neuronal death. These effects are thought to be responsible for the Parkinson's disease-like symptoms observed in animals and humans exposed to N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine in lab experiments is that it can induce Parkinson's disease-like symptoms in animals, which allows researchers to study the disease in a controlled environment. However, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine has some limitations, including the fact that it is toxic and can be difficult to handle safely. Additionally, the use of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine in animal experiments raises ethical concerns.
Zukünftige Richtungen
There are several future directions for research on N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine, including the development of new treatments for Parkinson's disease. Researchers are also interested in exploring the potential use of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine as a tool to study other neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is ongoing research into the mechanisms of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine and its effects on other systems in the body.
Synthesemethoden
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate can be further reacted with 3-bromopropylamine to yield N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine has been widely used in scientific research as a tool to study Parkinson's disease. By selectively damaging dopaminergic neurons in the substantia nigra, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine can induce Parkinson's disease-like symptoms in animals. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential treatments.
Eigenschaften
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4/c1-9-10(7-19-20-9)3-2-6-17-12-5-4-11(8-18-12)13(14,15)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJRQWRITIJIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)





![2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538042.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)